molecular formula C11H12N2OS B8674909 5-(4-Methoxy-phenyl)-4-methyl-thiazol-2-ylamine CAS No. 91350-54-8

5-(4-Methoxy-phenyl)-4-methyl-thiazol-2-ylamine

Cat. No. B8674909
M. Wt: 220.29 g/mol
InChI Key: DEJORMCMFOCFLS-UHFFFAOYSA-N
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Patent
US08129541B2

Procedure details

A solution of concentrated hydrochloric acid HCl (20 ml) in water (30 ml) is added to N-[5-(4-Methoxy-phenyl)-4-methyl-thiazol-2-yl]-acetamide (Example 28a) (2 g, 7.63 mmol) in ethanol. After 5 hours at reflux, the reaction is poured into water (600 ml) and the pH is adjusted to 9/10 with 2.5 M NaOH. The aqueous layer is then extracted with ethyl acetate (3×200 ml). The combined organic layers are dried over MgSO4, filtered and concentrated to afford 5-(4-Methoxy-phenyl)-4-methyl-thiazol-2-ylamine.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
N-[5-(4-Methoxy-phenyl)-4-methyl-thiazol-2-yl]-acetamide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[S:15][C:14]([NH:16]C(=O)C)=[N:13][C:12]=2[CH3:20])=[CH:7][CH:6]=1.[OH-].[Na+]>O.C(O)C>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[S:15][C:14]([NH2:16])=[N:13][C:12]=2[CH3:20])=[CH:9][CH:10]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl.Cl
Name
N-[5-(4-Methoxy-phenyl)-4-methyl-thiazol-2-yl]-acetamide
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=C(N=C(S1)NC(C)=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 5 hours at reflux
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is then extracted with ethyl acetate (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=C(N=C(S1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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